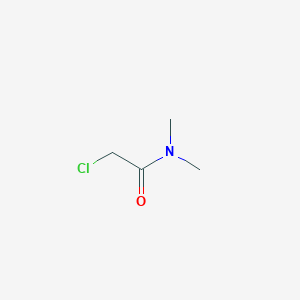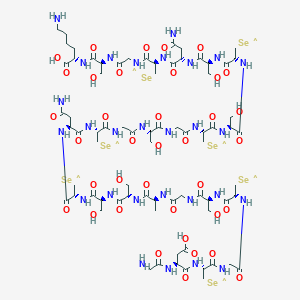
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole, also known as FETBI, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FETBI is a heterocyclic compound that contains a fluorine atom, making it a useful tool for studying biological systems.
Wissenschaftliche Forschungsanwendungen
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole has been used in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. It has been studied for its potential use as a radiotracer for imaging the brain, as well as a tool for studying the structure and function of proteins.
Wirkmechanismus
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is thought to act as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By inhibiting MAO, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can increase the levels of neurotransmitters such as dopamine and serotonin, leading to potential therapeutic applications in the treatment of neurological disorders.
Biochemische Und Physiologische Effekte
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can inhibit the activity of MAO, as well as affect the expression of various genes involved in neurotransmitter synthesis and metabolism. In vivo studies have shown that 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole can increase the levels of dopamine and serotonin in the brain, leading to potential therapeutic applications in the treatment of depression and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is its high selectivity for MAO, making it a useful tool for studying the role of MAO in biological systems. However, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole. One area of interest is the development of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole-based radiotracers for imaging the brain. Another area of interest is the development of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole derivatives with improved solubility and selectivity for MAO. Additionally, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole may have potential applications in the treatment of neurological disorders, and further research is needed to explore these possibilities.
In conclusion, 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole in these areas.
Synthesemethoden
The synthesis of 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole involves the reaction of 2-(1H-tetrazol-5-yl)ethylamine with 2-fluoroacetaldehyde diethyl acetal in the presence of a catalytic amount of acetic acid. The reaction yields 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole as a white solid, which can be purified using column chromatography.
Eigenschaften
CAS-Nummer |
129238-73-9 |
|---|---|
Produktname |
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole |
Molekularformel |
C9H6F4N2 |
Molekulargewicht |
218.15 g/mol |
IUPAC-Name |
2-[(1R)-1,2,2,2-tetrafluoroethyl]-1H-benzimidazole |
InChI |
InChI=1S/C9H6F4N2/c10-7(9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15)/t7-/m1/s1 |
InChI-Schlüssel |
QOXFGGCVUDFHNX-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=N2)[C@H](C(F)(F)F)F |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F |
Synonyme |
2-(alpha-fluoroethyl)tetrahydrobenzimidazole 2-FETB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)








![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)

